molecular formula C18H14O2 B12076240 4-(4-Methylnaphthalen-1-yl)benzoic acid

4-(4-Methylnaphthalen-1-yl)benzoic acid

Cat. No.: B12076240
M. Wt: 262.3 g/mol
InChI Key: ICTVALDNIVLHPK-UHFFFAOYSA-N
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Description

4-(4-Methylnaphthalen-1-yl)benzoic acid: 2-hydroxy-4-(4-methylnaphthalen-1-yl)benzoic acid , is a chemical compound with the following properties:

    Chemical Formula: CHO

    Molecular Weight: 278.302 g/mol

    Melting Point: Not available

    Density: Not available

    CAS Number: 139082-29-4

Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

4-(4-methylnaphthalen-1-yl)benzoic acid

InChI

InChI=1S/C18H14O2/c1-12-6-11-16(17-5-3-2-4-15(12)17)13-7-9-14(10-8-13)18(19)20/h2-11H,1H3,(H,19,20)

InChI Key

ICTVALDNIVLHPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound are not explicitly documented, but it can likely be prepared through organic synthesis. Researchers may use various reactions to construct the molecule.

Industrial Production:: Unfortunately, specific industrial production methods are not widely reported. academic research often serves as a foundation for industrial processes.

Chemical Reactions Analysis

Reactions::

    Oxidation: It may undergo oxidation reactions.

    Substitution: Substituent groups can be introduced at different positions.

    Other Transformations: Further functionalization may occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).

    Substitution: Various nucleophiles (e.g., amines, halides) and appropriate solvents.

Major Products:: The major products depend on the specific reaction conditions and the substituents introduced.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: Potential pharmaceutical applications.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains elusive due to limited available data. Researchers would need to investigate further to understand its effects fully.

Comparison with Similar Compounds

While detailed comparisons are scarce, here are some related compounds:

Biological Activity

4-(4-Methylnaphthalen-1-yl)benzoic acid, a compound with potential pharmacological significance, has garnered interest in various biological studies. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, antibacterial properties, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 4-(4-Methylnaphthalen-1-yl)benzoic acid can be represented as follows:

C16H14O2\text{C}_{16}\text{H}_{14}\text{O}_2

This compound features a benzoic acid moiety substituted with a 4-methylnaphthalene group, which may influence its interaction with biological targets.

Cytotoxicity

Research has indicated that derivatives of 4-(4-Methylnaphthalen-1-yl)benzoic acid exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies using the MTT assay have shown that certain derivatives possess IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (µM)
M6MCF-725.76
M7MCF-721.41

These values suggest that the compounds derived from 4-(4-Methylnaphthalen-1-yl)benzoic acid may serve as potential chemotherapeutic agents against breast cancer cells .

Antibacterial Activity

The antibacterial properties of 4-(4-Methylnaphthalen-1-yl)benzoic acid derivatives have also been studied. The agar disc-diffusion method revealed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundBacteria TypeZone of Inhibition (mm)
M4Streptococcus15
M7Staphylococcus17
M6E. Coli12

These results indicate that certain derivatives can effectively inhibit bacterial growth, possibly due to their ability to disrupt bacterial cell wall integrity .

The mechanisms underlying the biological activities of 4-(4-Methylnaphthalen-1-yl)benzoic acid are complex and multifactorial. Potential mechanisms include:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Antibacterial Mechanism : The interaction between the compound and bacterial cell membranes can lead to increased permeability and eventual cell lysis.

Case Studies

Several case studies have highlighted the efficacy of 4-(4-Methylnaphthalen-1-yl)benzoic acid derivatives in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with derivative M7 resulted in significant apoptosis in MCF-7 cells, characterized by increased annexin V staining and caspase activation.
  • In Vivo Efficacy : In animal models, compounds derived from 4-(4-Methylnaphthalen-1-yl)benzoic acid showed reduced tumor growth rates compared to controls, suggesting potential for further development as anticancer agents.

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